

Application Notes and Protocols for the Synthesis and Purification of DMU-212

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Compound of Interest

Compound Name: DMU-212

Cat. No.: B174519

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These application notes provide a comprehensive overview of the synthesis and purification methods for the research compound **DMU-212** (trans-3,4,5,4'-tetramethoxystilbene). The included protocols are based on established methodologies for stilbene synthesis and purification, offering a framework for laboratory preparation of this potent anti-cancer agent.

Introduction

DMU-212, a methylated analog of resveratrol, has garnered significant interest in the scientific community for its pronounced antimitotic, anti-proliferative, and apoptosis-promoting activities. [1] Its enhanced metabolic stability compared to resveratrol makes it a promising candidate for further investigation in oncology and other therapeutic areas. [2] This document outlines the chemical synthesis and subsequent purification of **DMU-212**, along with insights into its mechanism of action.

Data Presentation

Table 1: Physicochemical Properties of DMU-212

Property	Value
Molecular Formula	C ₁₈ H ₂₀ O ₄
Molecular Weight	300.35 g/mol
Appearance	Crystalline solid
CAS Number	134029-62-2

Table 2: Summary of Reported Biological Activities

Activity	Cell Lines	Key Findings
Anti-proliferative	Breast, liver, melanoma, ovarian cancer cells	More potent than resveratrol[2]
Cell Cycle Arrest	EGFR-mutated NSCLC cells	Induces G2/M phase arrest[2][3]
Apoptosis Induction	Vascular endothelial cells, breast cancer cells	Triggers mitochondrial apoptotic pathway[4][5]
Inhibition of Angiogenesis	Human umbilical vein endothelial cells (HUVECs)	Inhibits VEGF-stimulated proliferation and migration[6]

Experimental Protocols

Protocol 1: Synthesis of DMU-212 via Wittig Reaction

This protocol describes a general method for the synthesis of **DMU-212** using the Wittig reaction, a reliable method for forming carbon-carbon double bonds.

Materials:

- 3,4,5-Trimethoxybenzaldehyde
- (4-Methoxybenzyl)triphenylphosphonium bromide
- Sodium methoxide

- Methanol
- Crushed ice
- Deionized water

Procedure:

- In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and (4-methoxybenzyl)triphenylphosphonium bromide (1.0 eq) in methanol (50 mL per 0.001 mol of aldehyde).
- Stir the mixture at room temperature to ensure complete dissolution.
- Slowly add sodium methoxide (2.5 g per 0.001 mol of aldehyde) to the stirring solution.
- Continue stirring the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, pour the mixture over crushed ice. This will cause the crude **DMU-212** to precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the crude solid multiple times with cold methanol (3 x 5 mL) to remove impurities.
- Dry the solid product under vacuum to obtain crude **DMU-212**.

Protocol 2: Purification of DMU-212

This protocol outlines two common methods for the purification of the synthesized **DMU-212**: recrystallization and column chromatography.

Method A: Recrystallization

- Dissolve the crude **DMU-212** in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

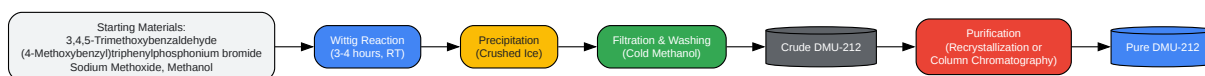
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified **DMU-212** crystals under vacuum.

Method B: Column Chromatography

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- Dissolve the crude **DMU-212** in a minimal amount of the eluent or a suitable solvent.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis.
- Collect the fractions containing the pure **DMU-212**, as identified by TLC.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified **DMU-212**.

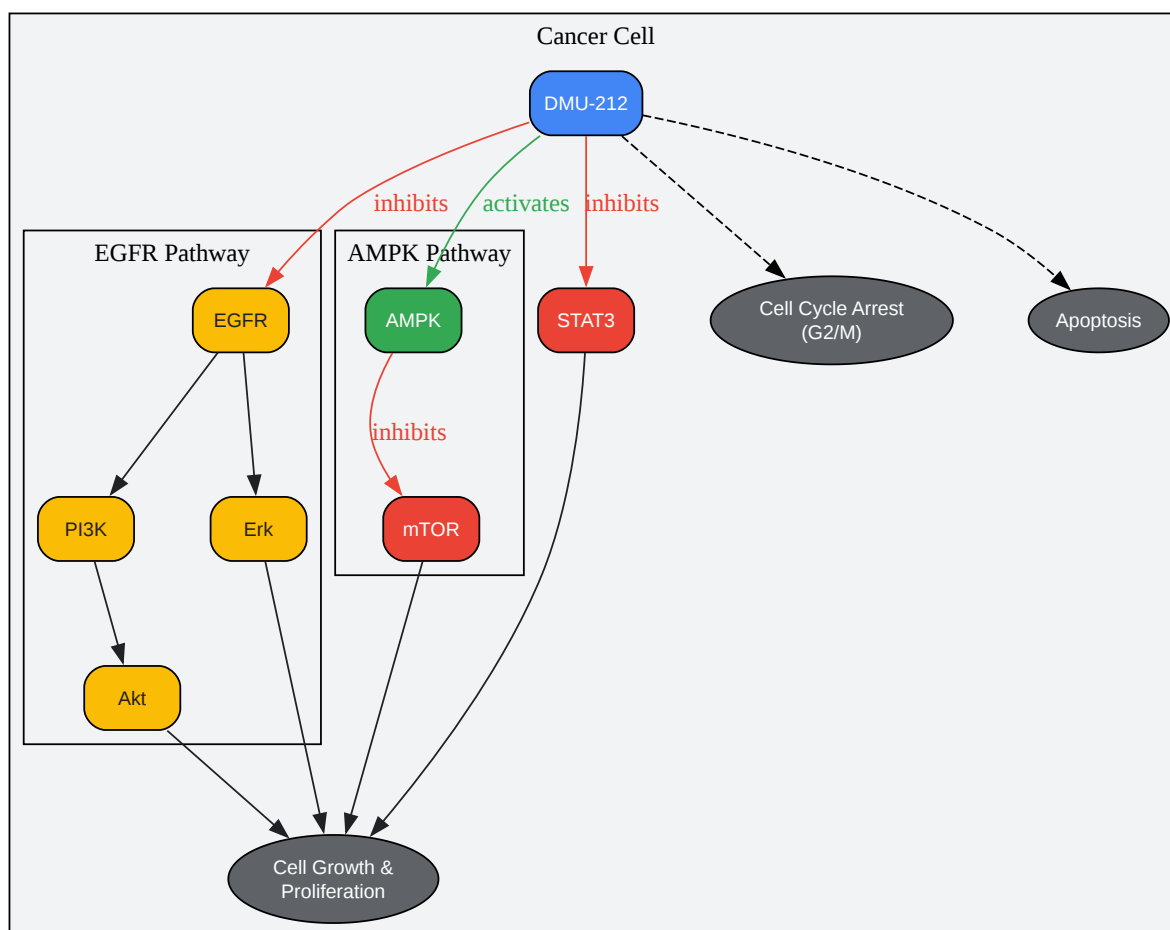
Visualizations

Signaling Pathways and Experimental Workflow



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Caption: Workflow for the synthesis and purification of **DMU-212**.



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Caption: Simplified signaling pathways modulated by **DMU-212**.

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